![molecular formula C15H22INO2 B5111284 4-[(3,5-dimethylpiperidin-1-yl)methyl]-2-iodo-6-methoxyphenol](/img/structure/B5111284.png)
4-[(3,5-dimethylpiperidin-1-yl)methyl]-2-iodo-6-methoxyphenol
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Overview
Description
4-[(3,5-dimethylpiperidin-1-yl)methyl]-2-iodo-6-methoxyphenol is a complex organic compound that features a piperidine ring, an iodine atom, and a methoxy group attached to a phenol structure
Preparation Methods
The synthesis of 4-[(3,5-dimethylpiperidin-1-yl)methyl]-2-iodo-6-methoxyphenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amines and aldehydes or ketones.
Introduction of the Iodine Atom: The iodine atom is introduced via an iodination reaction, often using iodine or iodine monochloride as the iodinating agent.
Attachment of the Methoxy Group: The methoxy group is typically introduced through a methylation reaction using reagents such as methyl iodide or dimethyl sulfate.
Final Assembly: The final step involves coupling the piperidine ring with the iodinated and methoxylated phenol through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
4-[(3,5-dimethylpiperidin-1-yl)methyl]-2-iodo-6-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Methylation: Additional methylation reactions can occur at the phenol or piperidine nitrogen.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[(3,5-dimethylpiperidin-1-yl)methyl]-2-iodo-6-methoxyphenol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is used in studies investigating the interaction of piperidine derivatives with biological targets such as enzymes and receptors.
Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(3,5-dimethylpiperidin-1-yl)methyl]-2-iodo-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and phenol group are key functional groups that facilitate binding to these targets, leading to modulation of their activity. The iodine atom may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 4-[(3,5-dimethylpiperidin-1-yl)methyl]-2-iodo-6-methoxyphenol include:
4-[(3,5-dimethylpiperidin-1-yl)methyl]-2-methylaniline: This compound lacks the iodine atom and methoxy group, resulting in different chemical properties and applications.
4-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]methyl}-1,3-thiazol-2-amine: This compound features a thiazole ring instead of a phenol structure, leading to different biological activities.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity not found in its analogs.
Properties
IUPAC Name |
4-[(3,5-dimethylpiperidin-1-yl)methyl]-2-iodo-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22INO2/c1-10-4-11(2)8-17(7-10)9-12-5-13(16)15(18)14(6-12)19-3/h5-6,10-11,18H,4,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URBSGCAVGSCUOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=CC(=C(C(=C2)I)O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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